4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline

Lipophilicity Drug-likeness Membrane permeability

Researchers conducting systematic SAR campaigns on tetrahydroquinoline (THQ) scaffolds often encounter supply gaps for specific trimethyl isomers, compromising data matrix completeness. 4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1511056-30-6) resolves this bottleneck as the definitive 4,7,8-substituted isomer featuring a C4 stereogenic center and a conformationally restricted 7,8-dimethyl aromatic topology. - Enables enantiomer-resolved target engagement studies; XLogP3 = 3.4 for enhanced membrane partitioning. - Distinct regiochemistry directs electrophilic substitution to C5/C6, serving as a strategic intermediate for 5- or 6-functionalized THQ libraries. - Sourced at ≥97% purity with consistent batch quality to support reproducible pharmacological profiling across GPCR, ion channel, and nuclear receptor programs.

Molecular Formula C12H17N
Molecular Weight 175.27 g/mol
Cat. No. B11912514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline
Molecular FormulaC12H17N
Molecular Weight175.27 g/mol
Structural Identifiers
SMILESCC1CCNC2=C1C=CC(=C2C)C
InChIInChI=1S/C12H17N/c1-8-4-5-11-9(2)6-7-13-12(11)10(8)3/h4-5,9,13H,6-7H2,1-3H3
InChIKeyUGWWSPYAHZOXSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline: Structural and Physicochemical Profile


4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline (CAS 1511056-30-6, MW 175.27 g/mol) is a bicyclic secondary amine belonging to the 1,2,3,4-tetrahydroquinoline (THQ) class [1]. It features a unique methylation pattern: one methyl at position 4 on the saturated tetrahydropyridine ring and two adjacent methyl groups at positions 7 and 8 on the aromatic ring . This arrangement introduces a stereogenic center at C4, differentiating it from gem-dimethyl analogues such as 2,2,4-trimethyl-THQ. The compound is primarily offered as a research chemical (typical purity ≥97%) by specialty chemical suppliers .

Why Generic Substitution Fails: Methyl Topology Is Critical


Interchanging trimethyl-THQ isomers is not scientifically valid due to the profound impact of methyl group position on both physicochemical properties and biological activity. Within the THQ class, the specific topology of methyl substituents dictates ring conformation, lipophilicity, and target engagement . For instance, the 2,4,8-trimethyl isomer demonstrates an IC50 of 8.7 μM in antioxidant assays, whereas the 2,7,8-isomer exhibits nearly half the potency at 15.2 μM, and the 2,6,8 variant falls between at 12.4 μM . The 4,7,8-isomer possesses a stereogenic center at C4 and a unique 7,8-dimethyl aromatic substitution pattern, creating a distinct conformational and electronic profile that cannot be replicated by any other isomer . Generic selection based solely on molecular formula (C12H17N) ignores these critical structural determinants of performance.

4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline: Quantitative Differentiation Evidence


Lipophilicity Differentiation for Membrane Permeability

The 4,7,8-trimethyl isomer exhibits a computed XLogP3 of 3.4, reflecting its distinct methyl topology compared to the 2,4,8-isomer, which has a reported LogP of 2.8 . This 0.6 log unit difference corresponds to an approximately 4-fold higher partition coefficient, indicating significantly greater lipophilicity for the 4,7,8-substitution pattern . The 7,8-dimethyl arrangement on the aromatic ring creates a more hydrophobic surface area than the 2,4,8 pattern, which distributes methyl groups across both rings .

Lipophilicity Drug-likeness Membrane permeability

Aqueous Solubility Trade-off and Formulation Strategy

The 4,7,8-trimethyl isomer demonstrates aqueous solubility of 0.45 mg/mL, compared to 1.2 mg/mL for the 2,4,8-isomer . This 2.7-fold lower solubility is consistent with the higher lipophilicity of the 4,7,8 configuration (XLogP3 = 3.4 vs. 2.8) . The adjacent 7,8-dimethyl substitution increases molecular planarity and reduces solvent-exposed polar surface area, diminishing water solubility relative to the 2,4,8 arrangement where methyl groups are distributed on opposite rings .

Aqueous solubility Formulation Bioavailability

Methyl Substitution Pattern Dictates Antioxidant Potency

Systematic evaluation of trimethyl-THQ isomers reveals that the position of methyl substituents directly governs antioxidant potency. The 2,4,8-isomer achieves an IC50 of 8.7 μM, the 2,6,8-isomer 12.4 μM, and the 2,7,8-isomer 15.2 μM in a standardized antioxidant assay . The 4,7,8-isomer, bearing a 4-methyl group on the saturated ring and 7,8-dimethyl on the aromatic ring, presents a distinct electron-donating profile. Class-level SAR indicates that 7,8-disubstitution enhances radical stabilization through extended conjugation with the aromatic π-system, while the 4-methyl group influences the conformation of the tetrahydropyridine ring and the accessibility of the N-H hydrogen for hydrogen atom transfer (HAT) mechanisms [1].

Antioxidant activity Structure-activity relationship Radical scavenging

Cytotoxicity Advantage vs. Ethoxyquin-Class Preservatives

A head-to-head study comparing 2,2,4,7-tetramethyl-1,2,3,4-tetrahydroquinoline (THQ) with ethoxyquin (EQ) on human lymphocytes demonstrated that THQ was significantly less cytotoxic than EQ, with cytotoxic effects observed only at ≥250–500 μM for THQ after 24-h treatment [1]. THQ also showed less genotoxicity in the comet assay compared to EQ, while providing comparable antioxidant protection against H2O2-induced DNA damage at 10 μM [1]. Since 4,7,8-trimethyl-THQ shares the tetrahydroquinoline core with an additional methyl group relative to unsubstituted THQ, class-level inference suggests it may retain this favorable cytotoxicity profile relative to the ethoxyquin class [1].

Cytotoxicity Genotoxicity Preservative safety

Conformational Rigidity from 7,8-Dimethyl Substitution

Conformational analysis of trimethyl-THQ isomers reveals that the 7,8-dimethyl substitution pattern creates enhanced steric restriction around the aromatic ring compared to mono-methyl or 2,x,8-trimethyl analogues . In 2,7,8-trimethyl-THQ, the sofa conformation predominates at 65% of the conformational ensemble with a dihedral angle of 45.2°, whereas the 2,4,8-isomer adopts a flattened boat conformation (38.7°) . The 4,7,8-isomer, with methyl groups at positions 4, 7, and 8, is expected to exhibit a distinct conformational landscape: the 4-methyl group introduces a stereogenic center that biases the tetrahydropyridine ring pucker, while the adjacent 7,8-dimethyl groups restrict rotation about the aromatic C–C bonds, potentially leading to greater conformational rigidity than the 2,7,8-isomer .

Conformational analysis Rotameric restriction Molecular recognition

4,7,8-Trimethyl-1,2,3,4-tetrahydroquinoline: Research and Industrial Applications


Stereochemistry-Dependent Medicinal Chemistry Scaffold

The C4 stereogenic center and elevated lipophilicity (XLogP3 = 3.4) of 4,7,8-trimethyl-THQ make it a privileged scaffold for medicinal chemistry programs requiring chirality and membrane permeability . Unlike achiral 2,2,4-trimethyl-THQ or 2,4,8-trimethyl-THQ (racemic but with different methyl topology), the 4,7,8-isomer can be resolved into enantiomers for stereospecific target engagement studies. The 0.6 log unit higher lipophilicity versus the 2,4,8-isomer suggests preferential partitioning into hydrophobic binding sites, relevant for GPCR, ion channel, or nuclear receptor targets.

Antioxidant Formulation with Reduced Cytotoxicity

Based on class-level evidence showing that tetramethyl-THQ derivatives exhibit lower cytotoxicity and genotoxicity than ethoxyquin in human lymphocytes [1], 4,7,8-trimethyl-THQ warrants investigation as a preservative or antioxidant additive where ethoxyquin's toxicity profile is limiting. Its aqueous solubility of 0.45 mg/mL is lower than the 2,4,8-isomer (1.2 mg/mL), which may be advantageous for controlled-release antioxidant formulations or incorporation into hydrophobic polymer matrices.

Conformational Probe for SAR Studies

The 4,7,8-trimethyl substitution pattern provides a unique conformational profile: the C4 stereocenter biases ring pucker, while the adjacent 7,8-dimethyl groups restrict aromatic ring rotation . This compound serves as a conformational probe within a panel of trimethyl-THQ isomers (alongside 2,4,8-, 2,7,8-, and 2,6,8-variants) to systematically correlate substitution topology with biological activity . Procurement of this specific isomer is essential for complete SAR matrix studies where the contribution of each methyl position to potency, selectivity, and pharmacokinetic properties is being deconvoluted.

Synthetic Intermediate for Regioselective Functionalization

The 7,8-dimethyl substitution on the aromatic ring creates an electron-rich, sterically differentiated environment that can direct electrophilic aromatic substitution to the remaining unsubstituted positions (C5 and C6) . This regiochemical control is distinct from isomers where methyl groups are located on the saturated ring (e.g., 2,2,4-trimethyl-THQ), making the 4,7,8-isomer a strategic intermediate for synthesizing 5- or 6-functionalized tetrahydroquinoline derivatives with defined substitution patterns. The N-H moiety further enables N-functionalization (alkylation, acylation, sulfonylation) prior to or following aromatic ring elaboration .

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